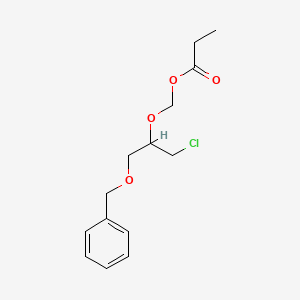
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate
描述
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate is an organic compound with a complex structure that includes a benzyloxy group, a chloropropane moiety, and a propionate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate typically involves multiple steps. One common method starts with the reaction of benzyl alcohol with 3-chloropropanol in the presence of a base to form the benzyloxy-3-chloropropane intermediate. This intermediate is then reacted with propionic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and may require refluxing the mixture to achieve the desired conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are often employed.
化学反应分析
Types of Reactions
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloropropane moiety can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include substituted propan-2-yl benzyloxy derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include propan-2-yl benzyloxy alcohol derivatives.
科学研究应用
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by interacting with active sites or allosteric sites. The molecular targets and pathways involved vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl acetate: Similar structure but with an acetate ester instead of a propionate ester.
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl butyrate: Similar structure but with a butyrate ester instead of a propionate ester.
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl benzoate: Similar structure but with a benzoate ester instead of a propionate ester.
Uniqueness
((1-(Benzyloxy)-3-chloropropan-2-yl)oxy)methyl propionate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the benzyloxy group, chloropropane moiety, and propionate ester allows for diverse chemical transformations and applications that may not be achievable with similar compounds.
属性
IUPAC Name |
(1-chloro-3-phenylmethoxypropan-2-yl)oxymethyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO4/c1-2-14(16)19-11-18-13(8-15)10-17-9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLSALFSKRQKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCOC(COCC1=CC=CC=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















